2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by a benzamide core with a cyclopropylmethyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Attachment to the Benzene Ring: The cyclopropylmethyl group is then introduced to the benzene ring via a Friedel-Crafts alkylation reaction using a suitable catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through electrophilic aromatic substitution using reagents like sulfuric acid and water.
Formation of the Benzamide: Finally, the benzamide is formed by reacting the hydroxylated benzene derivative with dimethylamine and a suitable activating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like phosphorus tribromide or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylbenzene: Lacks the hydroxyl and dimethylamino groups.
5-Hydroxybenzamide: Lacks the cyclopropylmethyl group.
N,N-Dimethylbenzamide: Lacks the hydroxyl and cyclopropylmethyl groups.
Uniqueness
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-14(2)13(16)12-8-11(15)6-5-10(12)7-9-3-4-9/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
RBIGVYJAMWKUIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)CC2CC2 |
Origin of Product |
United States |
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